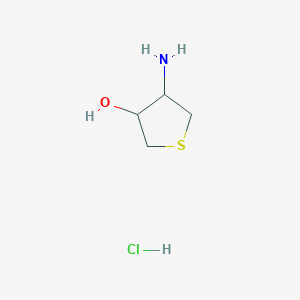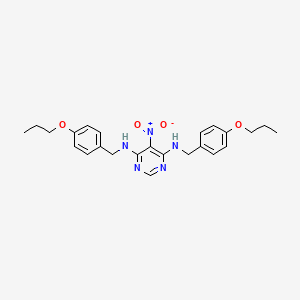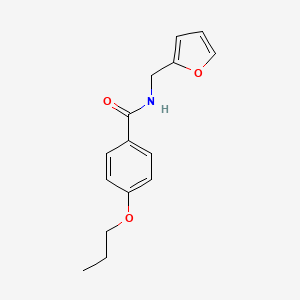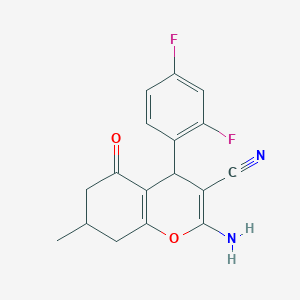
2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)-5-(4-morpholinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)-5-(4-morpholinylsulfonyl)benzamide is a synthetic compound that has attracted the attention of researchers due to its potential pharmaceutical applications. This compound belongs to the class of sulfonylbenzamides and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)-5-(4-morpholinylsulfonyl)benzamide is not fully understood. However, it has been proposed that the compound inhibits the activity of the proteasome, which is responsible for the degradation of intracellular proteins. This inhibition leads to the accumulation of misfolded proteins, which can induce apoptosis in cancer cells. Additionally, the compound has been found to inhibit the activity of the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)-5-(4-morpholinylsulfonyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of the NF-κB pathway. Furthermore, it has been shown to inhibit the replication of human cytomegalovirus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)-5-(4-morpholinylsulfonyl)benzamide in lab experiments is its potent anticancer activity against various cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. Additionally, its ability to inhibit the production of pro-inflammatory cytokines makes it a potential candidate for the development of new anti-inflammatory drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be carefully evaluated.
Orientations Futures
There are several future directions for the research on 2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)-5-(4-morpholinylsulfonyl)benzamide. One direction is the development of new anticancer drugs based on the structure of this compound. Another direction is the investigation of its potential as an anti-inflammatory agent and the development of new anti-inflammatory drugs. Additionally, the compound could be further studied for its potential as an antiviral agent. Furthermore, the toxicity of the compound needs to be further evaluated to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of 2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)-5-(4-morpholinylsulfonyl)benzamide involves the reaction of 2-fluoro-5-nitrobenzoic acid with tert-butanol in the presence of sulfuric acid. The resulting product is then reacted with morpholine and sulfonyl chloride to obtain the final product. The synthesis method has been optimized to obtain high yields of the compound with high purity.
Applications De Recherche Scientifique
2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)-5-(4-morpholinylsulfonyl)benzamide has been studied extensively for its potential pharmaceutical applications. It has been found to have potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Furthermore, it has been investigated for its potential as an antiviral agent, as it has been found to inhibit the replication of human cytomegalovirus.
Propriétés
IUPAC Name |
2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O5S/c1-15(2,10-19)17-14(20)12-9-11(3-4-13(12)16)24(21,22)18-5-7-23-8-6-18/h3-4,9,19H,5-8,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWKJQQDGMXVQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-5-morpholin-4-ylsulfonylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4987050.png)
![N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4987057.png)

![N-allyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide](/img/structure/B4987061.png)


![3-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4987096.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4987097.png)
![2,2'-(1,4-phenylene)bis[1-(3-iodophenyl)-1,2-ethanedione]](/img/structure/B4987098.png)
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4987109.png)
![N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4987114.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4987116.png)

